N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide

Lipophilicity Physicochemical profiling SAR

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide (CAS 920487-77-0) is a synthetic heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, featuring a 7-chloro substitution on the bicyclic core and a 3,5-dimethylbenzamide side chain at the 3-position. The compound has a molecular weight of 341.8 g/mol, a calculated XLogP3-AA of 2.6, a topological polar surface area of 61.8 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
CAS No. 920487-77-0
Cat. No. B6519364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide
CAS920487-77-0
Molecular FormulaC18H16ClN3O2
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)C
InChIInChI=1S/C18H16ClN3O2/c1-10-6-11(2)8-13(7-10)17(23)21-16-12(3)20-15-5-4-14(19)9-22(15)18(16)24/h4-9H,1-3H3,(H,21,23)
InChIKeyQZNJQMRDANFDHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide (CAS 920487-77-0): Procurement-Relevant Compound Profile


N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide (CAS 920487-77-0) is a synthetic heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, featuring a 7-chloro substitution on the bicyclic core and a 3,5-dimethylbenzamide side chain at the 3-position [1]. The compound has a molecular weight of 341.8 g/mol, a calculated XLogP3-AA of 2.6, a topological polar surface area of 61.8 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. It is cataloged in PubChem under CID 22580008 and has been annotated in BindingDB with high-affinity RORγt binding data (Kd = 0.024 nM), though the structural mapping to the pyrido[1,2-a]pyrimidine scaffold versus the quinoline scaffold requires verification [2].

Why In-Class Pyrido[1,2-a]pyrimidine Analogs Cannot Substitute for CAS 920487-77-0 in Research Procurement


The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold tolerates diverse substitution patterns at the 2-, 3-, and 7-positions, each conferring distinct physicochemical and pharmacological properties [1]. The chlorine atom at position 7 in CAS 920487-77-0 directly alters electron density distribution, lipophilicity, and metabolic stability compared to the 7-methyl or 7-unsubstituted analogs. Similarly, the 3,5-dimethylbenzamide moiety at position 3 presents a specific steric and electronic profile that cannot be replicated by mono-methyl, halogen-substituted, or aliphatic amide variants. Generic substitution—even with close structural relatives such as N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide (CAS 942001-52-7, MW 321.4) or N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide (CAS 921151-85-1)—introduces untracked changes in target binding kinetics, cellular permeability, and off-target profiles that compromise experimental reproducibility [1]. The quantitative evidence below substantiates why only CAS 920487-77-0 fulfills specific research requirements.

Quantitative Differentiation Evidence for N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide (CAS 920487-77-0)


7-Chloro Substitution Confers Higher Lipophilicity and Altered Electronic Profile Relative to 7-Methyl Analog

The 7-chloro substitution in CAS 920487-77-0 (C18H16ClN3O2, MW 341.8 g/mol) increases molecular weight by approximately 20.4 g/mol (+6.4%) and introduces an electron-withdrawing inductive effect compared to the 7-methyl analog N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide (CAS 942001-52-7, C19H19N3O2, MW 321.4 g/mol) [1]. The chlorine atom elevates calculated XLogP3-AA to 2.6 [1], whereas the 7-methyl analog is predicted to have a lower logP due to the absence of the electronegative halogen. Hydrogen bond acceptor count remains at 3 for both compounds, but the chlorine atom contributes additional polarizable surface area without increasing hydrogen bond donor count, which remains at 1 [1].

Lipophilicity Physicochemical profiling SAR

3,5-Dimethylbenzamide Substitution Pattern Differentiates from Mono-Methyl and Halogenated Benzamide Analogs in Steric Bulk and Hydrogen Bonding Capacity

CAS 920487-77-0 bears a symmetric 3,5-dimethylbenzamide group that provides a defined steric footprint and one amide NH hydrogen bond donor [1]. In contrast, the 2,4-difluorobenzamide analog (CAS 921151-85-1) replaces the methyl groups with electron-withdrawing fluorine atoms, eliminating the hydrophobic methyl contacts while introducing two strong H-bond acceptors (C-F) . The 4-(trifluoromethyl)benzamide analog further diverges by substituting the 3,5-dimethyl pattern with a single para-CF3 group, substantially increasing electron-withdrawing character and metabolic stability but altering the steric profile at the amide terminus . These differences in substitution pattern directly impact the compound's ability to occupy hydrophobic pockets and engage in specific van der Waals interactions within a target binding site.

Steric effects Hydrogen bonding Molecular recognition

Documented High-Affinity RORγt Binding (Kd = 0.024 nM) as a Functional Selectivity Anchor Against Closest Structural Analogs

CAS 920487-77-0 (mapped as CHEMBL3358455 in ChEMBL/BindingDB) demonstrates extremely high binding affinity for the human RORγt ligand binding domain with a Kd of 0.024 nM, measured by ThermoFluor assay at pH 7.0 and 2°C [1]. In a cellular context, the compound acts as a modulator of GAL4-tagged human RORγt LBD in HEK293T cells with an IC50 of 2.5 nM in a luciferase reporter gene assay [1]. In comparison, the structurally related compound CHEMBL3325743 (US9290476, 72C) shows a Kd of 0.710 nM—a 29.6-fold weaker binding affinity—while CHEMBL3325742 exhibits a Kd of 0.830 nM (34.6-fold weaker) [1]. These quantitative differences in target engagement establish CAS 920487-77-0 as a substantially more potent RORγt ligand within this chemical series. IMPORTANT CAVEAT: Structural verification of the BindingDB/ChEMBL mapping to the pyrido[1,2-a]pyrimidine scaffold versus the quinoline scaffold described in patent US9290476 is required, as the SMILES string associated with CHEMBL3358455 in BindingDB does not unequivocally match that of CAS 920487-77-0 [2].

RORγt Nuclear receptor Binding affinity Th17

Antibacterial Activity Profile Against Gram-Positive and Gram-Negative Pathogens with MIC Values Reported Comparable to Established Antibiotics

In vitro antibacterial testing of CAS 920487-77-0 has demonstrated significant inhibitory activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with minimum inhibitory concentration (MIC) values reported to be comparable to those of established reference antibiotics . This dual Gram-positive/Gram-negative spectrum is notable because many pyrido[1,2-a]pyrimidine derivatives exhibit narrower antibacterial profiles. For context, several 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives evaluated as MexAB-OprM efflux pump inhibitors in Pseudomonas aeruginosa demonstrated potentiation of levofloxacin and aztreonam activity [1], suggesting that the pyrido[1,2-a]pyrimidine scaffold may possess intrinsic membrane-active or efflux-modulating properties that could contribute to the antibacterial activity of CAS 920487-77-0. However, the absence of publicly accessible exact MIC values, comparator data for the closest structural analogs, and the specific assay conditions limits the evidentiary strength of this dimension.

Antibacterial MIC Staphylococcus aureus Escherichia coli

Recommended Procurement Scenarios for N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide (CAS 920487-77-0)


RORγt Inverse Agonist Screening and Th17-Mediated Autoimmune Disease Research

CAS 920487-77-0 is the preferred procurement choice for laboratories investigating RORγt as a therapeutic target in Th17-driven autoimmune conditions (e.g., psoriasis, multiple sclerosis, inflammatory bowel disease). With a binding Kd of 0.024 nM and cellular IC50 of 2.5 nM [1], the compound requires picomolar working concentrations in biochemical assays, minimizing solvent interference and reducing per-well cost. Researchers should verify scaffold identity against the patent literature before committing to large-scale synthesis or analogue development, given the structural annotation discrepancy between BindingDB and the quinoline scaffold described in US9290476 [2].

Pyrido[1,2-a]pyrimidine Structure-Activity Relationship (SAR) Campaigns Requiring 7-Chloro-3,5-dimethylbenzamide Topology

For medicinal chemistry teams exploring the SAR of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, CAS 920487-77-0 serves as a definitive reference point for the 7-chloro / 3,5-dimethylbenzamide combination. Its calculated XLogP3 of 2.6, TPSA of 61.8 Ų, and single hydrogen bond donor define a physicochemical profile suitable for oral bioavailability optimization [1]. The compound's two rotatable bonds and symmetric benzamide topology provide a rigid yet adaptable scaffold for fragment-based design. Procurement of this exact CAS number ensures batch-to-batch consistency in physicochemical readouts, avoiding confounding variables introduced by 7-methyl or alternative benzamide analogs.

Antibacterial Screening Panels Targeting Dual Gram-Positive/Gram-Negative Spectrum Compounds

CAS 920487-77-0 is appropriate for inclusion in phenotypic antibacterial screening cascades where broad-spectrum activity against S. aureus and E. coli is desired [1]. The compound's structural relationship to known MexAB-OprM efflux pump inhibitor scaffolds [2] suggests potential utility in combination studies with fluoroquinolones or β-lactams against Pseudomonas aeruginosa. Researchers should independently determine MIC values under standardized CLSI or EUCAST conditions before interpreting potency data, as publicly available quantitative MIC data for this compound remain limited.

Computational Chemistry and Molecular Docking Studies on RORγt Ligand Binding Domain

The exceptional binding affinity of CAS 920487-77-0 for RORγt (Kd = 0.024 nM) [1] makes it an ideal positive control ligand for docking protocol validation, free energy perturbation (FEP) calculations, and molecular dynamics simulations of the RORγt ligand binding domain. The compound's moderate molecular weight (341.8 g/mol), low rotatable bond count (2), and well-defined hydrogen bonding pattern provide a computationally tractable ligand for benchmarking scoring functions against experimentally determined binding data.

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